molecular formula C18H24N6O2 B5454213 6-[(diethylamino)methyl]-N-[(3,5-dimethylisoxazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

6-[(diethylamino)methyl]-N-[(3,5-dimethylisoxazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B5454213
M. Wt: 356.4 g/mol
InChI Key: YHZGJCIRNYZCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The pyrazolo[1,5-a]pyrimidine core and the isoxazole ring are both aromatic, which means they are likely to contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the carboxamide group might be susceptible to hydrolysis, while the diethylamino group could potentially undergo reactions with electrophiles .

Mechanism of Action

The mechanism of action of this compound is not clear without further context. If it is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors including its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine or materials science, investigating its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

6-(diethylaminomethyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-5-23(6-2)10-14-7-19-17-16(9-21-24(17)11-14)18(25)20-8-15-12(3)22-26-13(15)4/h7,9,11H,5-6,8,10H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZGJCIRNYZCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CN2C(=C(C=N2)C(=O)NCC3=C(ON=C3C)C)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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